Ethyl2-methoxy-5-(2-methylthiazol-4-yl)benzoate
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Overview
Description
Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate is a chemical compound that belongs to the class of benzoates It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate typically involves the reaction of 2-methylthiazole with a benzoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the ester group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate
- Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate
- Propyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate
Uniqueness
Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the thiazole ring contributes to its biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for various applications .
Biological Activity
Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzoate moiety
- Methoxy group
- Thiazole ring
The thiazole ring is particularly significant due to its known pharmacological properties, which include antitumor and anticonvulsant effects. The presence of the methoxy group can enhance the compound's reactivity and biological efficacy.
Antimicrobial Activity
Research indicates that compounds containing thiazole structures often exhibit notable antimicrobial properties. Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate has shown efficacy against various microbial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Table 1: Antimicrobial Efficacy of Ethyl 2-Methoxy-5-(2-Methylthiazol-4-Yl)Benzoate
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Anticancer Activity
The thiazole moiety is also linked to significant anticancer properties. Studies have demonstrated that ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate can inhibit the growth of various cancer cell lines. For instance, it has been tested against human glioblastoma and melanoma cells, showing promising results.
Table 2: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) |
---|---|
U251 (Glioblastoma) | 10.5 |
WM793 (Melanoma) | 12.3 |
MCF7 (Breast Cancer) | 15.0 |
The mechanism by which ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate exerts its biological effects is primarily through enzyme inhibition. Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial growth . The interactions with biological targets such as kinases and receptors are crucial for optimizing therapeutic potential.
Case Studies
- Study on Anticancer Properties : A study published in MDPI evaluated the anticancer effects of thiazole derivatives, including ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate, against multiple cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity, highlighting the importance of the thiazole ring in activity enhancement .
- Antimicrobial Efficacy Assessment : In another investigation, the antimicrobial activity of various thiazole derivatives was compared against standard antibiotics. Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate exhibited comparable or superior activity against resistant strains, making it a candidate for further development in antibiotic therapies .
Properties
Molecular Formula |
C14H15NO3S |
---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
ethyl 2-methoxy-5-(2-methyl-1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C14H15NO3S/c1-4-18-14(16)11-7-10(5-6-13(11)17-3)12-8-19-9(2)15-12/h5-8H,4H2,1-3H3 |
InChI Key |
WCWCCKYDKHAQER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)C)OC |
Origin of Product |
United States |
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